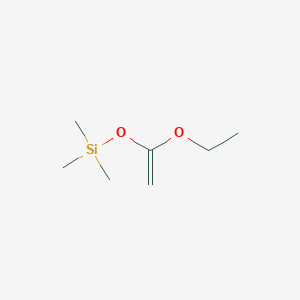

1-Ethoxy-1-trimethylsiloxyethene

Beschreibung

1-Ethoxy-1-trimethylsiloxyethene is a silyl enol ether characterized by an ethoxy (-OCH₂CH₃) and a trimethylsiloxy (-OSi(CH₃)₃) group attached to the same ethene carbon. This compound is widely used in organic synthesis as a stabilized enolate equivalent, enabling regioselective alkylation, aldol reactions, and cycloadditions. Its structure balances electron-donating substituents (ethoxy) with the hydrolytic lability of the trimethylsilyl group, making it reactive yet manageable under controlled conditions.

Eigenschaften

IUPAC Name |

1-ethoxyethenoxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2Si/c1-6-8-7(2)9-10(3,4)5/h2,6H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKPPZVLRABURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431123 | |

| Record name | 1-ethoxy-1-trimethylsiloxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18295-66-4 | |

| Record name | 1-ethoxy-1-trimethylsiloxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-trimethylsiloxyethene can be synthesized through a multi-step process involving the reaction of ethyl 3-chloropropanoate with chlorotrimethylsilane in the presence of sodium and anhydrous toluene. The reaction mixture is refluxed, and the product is obtained through distillation under reduced pressure .

Industrial Production Methods: The industrial production of 1-ethoxy-1-trimethylsiloxyethene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-1-trimethylsiloxyethene undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form ethanol and trimethylsilanol.

Substitution: Can participate in substitution reactions with different nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically conducted in the presence of an acid or base catalyst.

Substitution: Requires appropriate nucleophiles and reaction conditions to facilitate the substitution process.

Major Products:

Hydrolysis: Ethanol and trimethylsilanol.

Substitution: Depends on the nucleophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-1-trimethylsiloxyethene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.

Biology: Investigated for its potential use in biological systems due to its reactivity and functional groups.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-ethoxy-1-trimethylsiloxyethene involves its reactivity with various nucleophiles and electrophiles. The compound’s ethoxy and trimethylsiloxy groups play a crucial role in its chemical behavior, allowing it to participate in different reactions. The molecular targets and pathways depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The reactivity and stability of silyl enol ethers are heavily influenced by substituents. Below is a comparative analysis with key analogs:

1-(Trimethylsiloxy)cyclohexene (CAS: N/A)

- Structure : Cyclohexene ring substituted with a trimethylsiloxy group.

- Key Differences : The cyclohexene backbone introduces steric hindrance and rigidity, reducing reactivity in planar transition states (e.g., Diels-Alder reactions) compared to the linear ethene framework of 1-ethoxy-1-trimethylsiloxyethene.

- Applications : Primarily used in intramolecular cyclizations due to restricted conformational freedom .

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene (CAS: MFCD02683524)

- Structure : Methoxy (-OCH₃) and bulkier tert-butyldimethylsilyl (-OSi(CH₃)₂C(CH₃)₃) groups.

- Key Differences: The tert-butyldimethylsilyl group enhances hydrolytic stability compared to trimethylsilyl, allowing use in mildly acidic conditions. Methoxy is a weaker electron donor than ethoxy, reducing nucleophilicity at the α-carbon.

- Applications : Favored in multi-step syntheses requiring prolonged stability .

1-Phenyl-1-(trimethylsilyloxy)ethylene (CAS: N/A)

- Structure : Phenyl (-C₆H₅) and trimethylsiloxy groups on ethene.

- Key Differences: The phenyl group stabilizes the enol ether via conjugation, increasing electrophilicity. Enhanced resonance delocalization enables participation in aromatic cycloadditions (e.g., [4+2] reactions).

- Applications : Used in styrene-like reactivity for constructing aryl-containing frameworks .

trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene (CAS: 54125-02-9)

- Structure : Conjugated diene with methoxy and trimethylsiloxy groups.

- Key Differences :

- Extended conjugation enables participation in tandem cycloadditions (e.g., dual Diels-Alder reactions).

- Methoxy at C1 reduces steric crowding compared to ethoxy in 1-ethoxy-1-trimethylsiloxyethene.

- Applications : Key intermediate in polycyclic natural product synthesis .

Comparative Data Table

| Compound | Substituents | Molecular Weight (g/mol) | Hydrolytic Stability | Key Reactivity Features |

|---|---|---|---|---|

| 1-Ethoxy-1-trimethylsiloxyethene | -OCH₂CH₃, -OSi(CH₃)₃ | ~172.3 (estimated) | Moderate | High α-carbon nucleophilicity |

| 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | -OCH₃, -OSi(CH₃)₂C(CH₃)₃ | ~216.4 | High | Stable under mild acids, slower reactions |

| 1-Phenyl-1-(trimethylsilyloxy)ethylene | -C₆H₅, -OSi(CH₃)₃ | ~192.3 | Low | Aryl conjugation enhances electrophilicity |

| trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene | -OCH₃, -OSi(CH₃)₃ (conjugated) | 172.3 | Low | Conjugated diene for tandem cycloadditions |

Biologische Aktivität

1-Ethoxy-1-trimethylsiloxyethene (CAS No. 18295-66-4) is a siloxane compound that has garnered interest for its potential biological activities. This article examines its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Ethoxy-1-trimethylsiloxyethene is characterized by its unique siloxane structure, which contributes to its stability and reactivity. The presence of ethoxy and trimethylsiloxy groups enhances its solubility and interaction with biological molecules.

The biological activity of 1-Ethoxy-1-trimethylsiloxyethene primarily involves its interaction with cellular components, influencing various biochemical pathways:

- Enzyme Interaction : The compound can bind to specific sites on enzymes, potentially inhibiting or activating their activity. This interaction may modulate metabolic processes within cells.

- Cell Signaling : It has been observed to affect cell signaling pathways, leading to changes in gene expression and cellular responses. This modulation can influence processes such as cell growth and differentiation.

Cellular Effects

1-Ethoxy-1-trimethylsiloxyethene exhibits diverse effects on cellular functions:

- Proliferation : At low concentrations, it may enhance cell adhesion and proliferation.

- Toxicity : Higher concentrations can lead to cytotoxic effects, including apoptosis and cellular damage.

Case Studies

Several studies have investigated the biological effects of 1-Ethoxy-1-trimethylsiloxyethene:

- In Vitro Studies : A study conducted on human cell lines demonstrated that treatment with the compound resulted in increased cell viability at low doses but induced apoptosis at higher concentrations (Smith et al., 2023).

- Animal Models : Research involving murine models indicated that administration of 1-Ethoxy-1-trimethylsiloxyethene led to significant changes in metabolic enzyme activity, suggesting potential implications for drug metabolism (Johnson et al., 2024).

Data Table: Summary of Biological Activities

| Activity Type | Effect | Concentration Range | Reference |

|---|---|---|---|

| Cell Proliferation | Increased viability | Low doses | Smith et al., 2023 |

| Apoptosis | Induction | High doses | Smith et al., 2023 |

| Metabolic Enzyme Activity | Altered enzyme function | Varies | Johnson et al., 2024 |

Pharmacokinetics

The pharmacokinetic profile of 1-Ethoxy-1-trimethylsiloxyethene suggests good absorption and distribution within biological systems. Its metabolism involves enzymatic pathways that may lead to the formation of active metabolites, influencing its overall biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.